2-Chloro-9-cyclopentyl-7H-purin-8-one
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Overview
Description
2-Chloro-9-cyclopentyl-7,9-dihydro-8H-purin-8-one is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-cyclopentyl-7,9-dihydro-8H-purin-8-one typically involves the reaction of 2,6-dichloropurine with cyclopentylamine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-cyclopentyl-7,9-dihydro-8H-purin-8-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted purines depending on the nucleophile used.
Oxidation Products: Oxo derivatives of the purine ring.
Reduction Products: Hydro derivatives of the purine ring.
Scientific Research Applications
2-Chloro-9-cyclopentyl-7,9-dihydro-8H-purin-8-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, particularly for targeting FLT3 and CDK4 kinases in cancer therapy.
Biological Studies: The compound is used to study the inhibition of specific enzymes and pathways involved in cell proliferation and survival.
Chemical Biology: It serves as a tool compound for probing purine-related biochemical pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-9-cyclopentyl-7,9-dihydro-8H-purin-8-one involves the inhibition of specific kinases, such as FLT3 and CDK4. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: A precursor in the synthesis of 2-Chloro-9-cyclopentyl-7,9-dihydro-8H-purin-8-one.
9-Cyclopentyl-7-isopropyl-2-(4-(piperazin-1-yl)phenyl)amino-7,9-dihydro-8H-purin-8-one: A derivative with enhanced selectivity towards FLT3 kinase.
Uniqueness
2-Chloro-9-cyclopentyl-7,9-dihydro-8H-purin-8-one is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain kinases. This makes it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C10H11ClN4O |
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Molecular Weight |
238.67 g/mol |
IUPAC Name |
2-chloro-9-cyclopentyl-7H-purin-8-one |
InChI |
InChI=1S/C10H11ClN4O/c11-9-12-5-7-8(14-9)15(10(16)13-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,16) |
InChI Key |
UWPBFWWIJAITSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=NC(=NC=C3NC2=O)Cl |
Origin of Product |
United States |
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